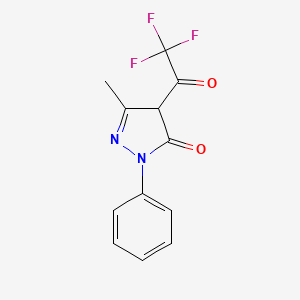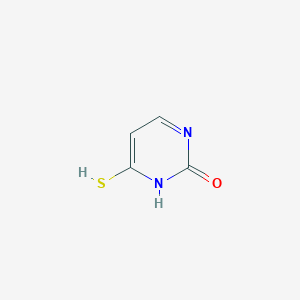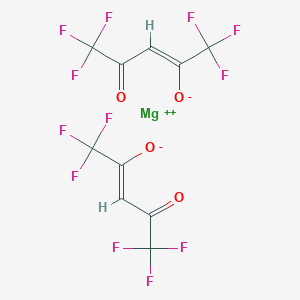
2,3-Oxiranedicarboxylic acid
概要
説明
2,3-Oxiranedicarboxylic acid, also known as oxirane-2,3-dicarboxylic acid, is an organic compound with the molecular formula C4H4O5. It is a versatile chemical used in various scientific and industrial applications due to its unique structure and reactivity. This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and two carboxylic acid groups, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Oxiranedicarboxylic acid can be synthesized through the epoxidation of maleic acid or fumaric acid. The reaction typically involves the use of a peracid, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions. The reaction proceeds as follows: [ \text{C4H4O4 (maleic acid or fumaric acid) + RCO3H (peracid) → C4H4O5 (this compound) + RCO2H (carboxylic acid)} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous epoxidation of maleic anhydride using hydrogen peroxide as the oxidizing agent. The reaction is carried out in the presence of a catalyst, such as tungsten or molybdenum compounds, to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions: 2,3-Oxiranedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex molecules.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of β-hydroxy acids.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids or other oxidized derivatives.
Reduction: Formation of diols.
Substitution: Formation of β-hydroxy acids or other substituted products.
科学的研究の応用
2,3-Oxiranedicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers, resins, and as a cross-linking agent in coatings and adhesives.
作用機序
The mechanism of action of 2,3-oxiranedicarboxylic acid involves the reactivity of the oxirane ring and the carboxylic acid groups. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in ring-opening reactions, forming various derivatives. The carboxylic acid groups can also undergo typical acid-base reactions, contributing to the compound’s versatility in different chemical environments.
類似化合物との比較
2,3-Oxiranedicarboxylic acid can be compared with other similar compounds, such as:
2,3-Epoxysuccinic acid: Similar structure but different reactivity due to the presence of an epoxide ring.
Maleic acid: Precursor in the synthesis of this compound, lacks the oxirane ring.
Fumaric acid: Another precursor, isomer of maleic acid, also lacks the oxirane ring.
Uniqueness: The presence of both an oxirane ring and two carboxylic acid groups in this compound makes it unique compared to its analogs. This combination of functional groups provides a distinct reactivity profile, enabling its use in a wide range of chemical transformations and applications.
特性
CAS番号 |
6311-64-4 |
|---|---|
分子式 |
C4H5KO5 |
分子量 |
172.18 g/mol |
IUPAC名 |
potassium;hydride;oxirane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C4H4O5.K.H/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;+1;-1 |
InChIキー |
JTUKXVBOOVPPPB-UHFFFAOYSA-N |
SMILES |
C1(C(O1)C(=O)O)C(=O)O |
正規SMILES |
[H-].C1(C(O1)C(=O)O)C(=O)O.[K+] |
関連するCAS |
3272-11-5 (Parent) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(Pyridin-4-yl)oxan-4-yl]methanol](/img/structure/B7780586.png)













